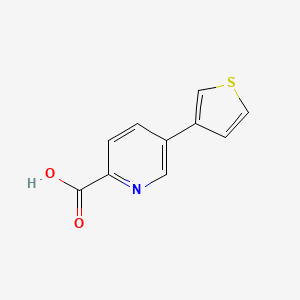
2-Amino-5-(2-methylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-methylphenyl)isonicotinic acid, or AMPIN, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of isonicotinic acid, a natural product of the shikimic acid pathway. AMPIN has been used as a reagent in enzymatic assays, as a building block to synthesize novel compounds, and as a potential therapeutic agent. It has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
AMPIN has been used as a reagent in enzymatic assays, as a building block to synthesize novel compounds, and as a potential therapeutic agent. It has been used in studies of enzyme kinetics, to measure enzyme activities, and to study the effects of inhibitors on enzyme activities. It has also been used in studies of receptor-ligand interactions, to measure the affinity of ligands for receptors, and to study the effects of ligands on receptor activity. Additionally, it has been used to study protein-protein interactions, to measure the affinity of proteins for each other, and to study the effects of protein interactions on cellular processes.
作用機序
AMPIN is a ligand that binds to the active sites of enzymes and other proteins, modulating their activity. It has been found to interact with the active sites of enzymes and receptors, and to affect their activity by either activating or inhibiting their activity. It has also been found to interact with other proteins, such as transcription factors, and to affect their activity by either activating or inhibiting their activity.
Biochemical and Physiological Effects
AMPIN has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and other proteins, and to modulate their activity. It has also been found to affect cellular processes, such as gene expression, cell proliferation, and cell differentiation. Additionally, it has been found to affect the metabolism of drugs, hormones, and other molecules, and to modulate their activity.
実験室実験の利点と制限
AMPIN has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a relatively low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and is not very soluble in organic solvents. Additionally, it can be difficult to purify, and can be difficult to quantify accurately.
将来の方向性
The future directions for research involving AMPIN are numerous. One potential direction is to further investigate the effects of AMPIN on enzyme and receptor activity. Additionally, further research could be conducted to investigate the effects of AMPIN on cellular processes, such as gene expression, cell proliferation, and cell differentiation. Additionally, further research could be conducted to investigate the effects of AMPIN on the metabolism of drugs, hormones, and other molecules. Finally, further research could be conducted to investigate the potential therapeutic applications of AMPIN.
合成法
AMPIN can be synthesized from isonicotinic acid by a two-step process. The first step involves the conversion of isonicotinic acid to 2-methyl-5-nitroisonicotinic acid by reaction with methylmagnesium iodide in the presence of a base. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting product is AMPIN.
特性
IUPAC Name |
2-amino-5-(2-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-9(8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXGNFUUKAYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686915 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261962-03-1 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














